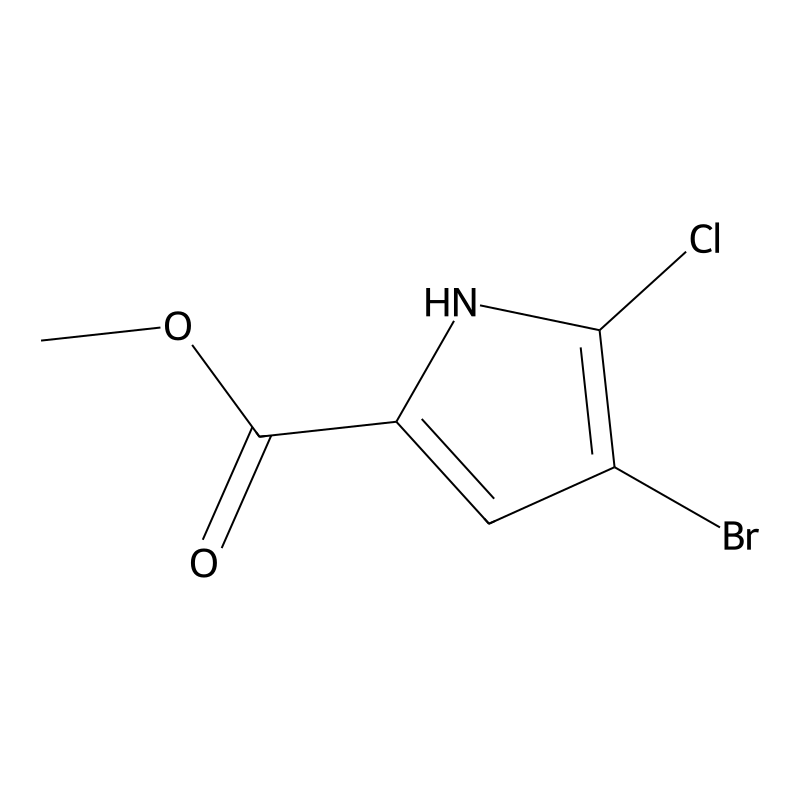

Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate is a synthetic organic compound classified as a pyrrole derivative, with the molecular formula C₆H₅BrClNO₂ and a molecular weight of approximately 238.47 g/mol. This compound features a five-membered heterocyclic ring containing one nitrogen atom and is characterized by the presence of both bromine and chlorine substituents at the 4th and 5th positions, respectively. Additionally, it includes a methyl ester group attached to the second carbon of the pyrrole ring, which enhances its reactivity and potential applications in various fields, including medicinal chemistry and materials science .

- Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution.

- Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

- Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to synthesize more complex molecules.

Common Reagents and Conditions- Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

- Oxidation: Potassium permanganate or hydrogen peroxide.

- Reduction: Lithium aluminum hydride or sodium borohydride .

Research indicates that Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate exhibits notable biological activities. It has been investigated for its potential as an antimicrobial agent and for anticancer properties. The compound's structure allows it to interact with specific molecular targets, potentially inhibiting certain biological pathways. Its unique halogen substitutions may enhance its binding affinity to enzymes or receptors involved in these pathways .

The synthesis of Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate typically involves halogenation reactions of pyrrole derivatives. A common method includes:

- Bromination and Chlorination: Pyrrole is reacted with bromine and chlorine in the presence of a catalyst.

- Controlled Conditions: The reaction is often conducted under controlled temperatures using solvents like dichloromethane or chloroform.

In industrial settings, large-scale production may utilize continuous flow reactors to optimize yield and efficiency .

Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate finds applications in various fields:

- Medicinal Chemistry: As a building block for synthesizing pharmaceuticals with potential therapeutic effects.

- Biological Research: Used in studies examining enzyme interactions and biological pathways.

- Materials Science: Investigated for its role in developing new materials due to its unique chemical properties .

Interaction studies have shown that Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate can act as a proton acceptor, reacting with proton donors to form protonated species. This property is significant for its role in biochemical pathways where proton transfer is crucial. Furthermore, its halogen substituents may influence its interaction with various biological targets, enhancing its efficacy as an inhibitor or modulator in specific pathways .

Several compounds share structural similarities with Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate. Here are some notable examples:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| Ethyl 4-bromo-1H-pyrrole-2-carboxylate | 0.96 | Ethyl group instead of methyl; similar reactivity |

| Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | 0.95 | Additional methyl group; alters sterics |

| Methyl 3-Bromopyrrole-2-carboxylate | 0.92 | Bromine at position 3; different reactivity |

| 4-Bromo-1H-pyrrole-2-carboxylic acid | 0.89 | Lacks methyl ester; more acidic properties |

| Methyl 5-methyl-1H-pyrrole-2-carboxylate | 0.79 | Additional methyl group at position 5 |

These compounds highlight the unique aspects of Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate, particularly its halogen substitutions that may enhance biological activity compared to others .